![molecular formula C12H9N B6308010 1H-Benzo[f]indole, 98% CAS No. 268-58-6](/img/structure/B6308010.png)

1H-Benzo[f]indole, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

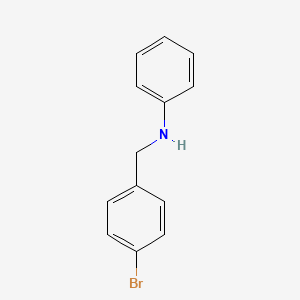

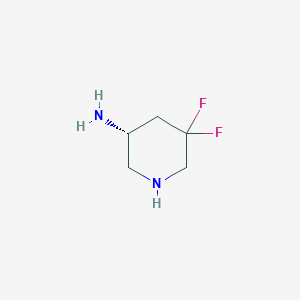

1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .

Synthesis Analysis

Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .Molecular Structure Analysis

The molecular structure of 1H-Benzo[f]indole can be represented by the SMILES stringc1ccc2[nH]ccc2c1 . In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) . Chemical Reactions Analysis

Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .Physical And Chemical Properties Analysis

1H-Benzo[f]indole has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .Scientific Research Applications

- Bd’s unique properties make it an attractive candidate for developing efficient and stable RTUOP devices .

- Researchers investigate Bd-based probes for cancer detection, drug screening, and cellular imaging .

- By tuning the molecular structure, researchers optimize Bd-based materials for specific applications .

RTUOP Materials and Devices

Biological Imaging and Sensing

Optoelectronic Devices

Guest-Matrix Doped Systems

Cation Radical-Involved Mechanism Studies

Aggregated State Phosphorescence

Mechanism of Action

Target of Action

1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .

Mode of Action

It is known that indole derivatives, which include 1h-benzo[f]indole, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.

Biochemical Pathways

Indole derivatives, including 1H-Benzo[f]indole, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Action Environment

It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .

Safety and Hazards

properties

IUPAC Name |

1H-benzo[f]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJIWUNZRZLSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1h-Benzo[f]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)

![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)